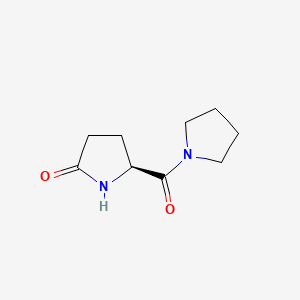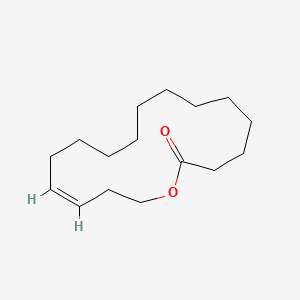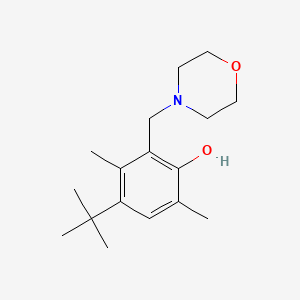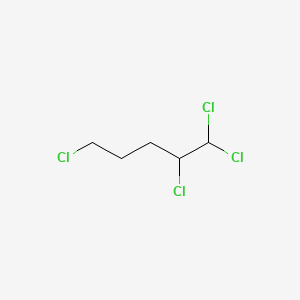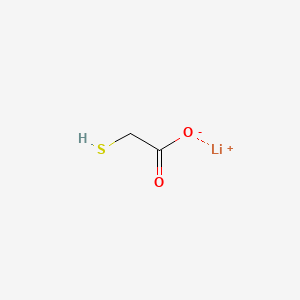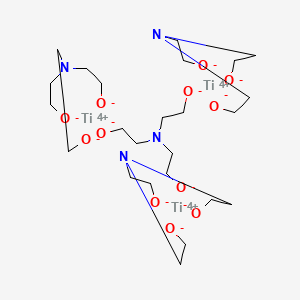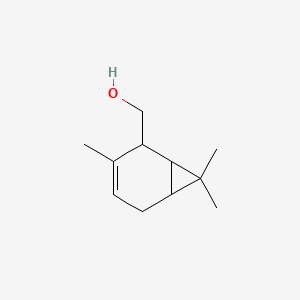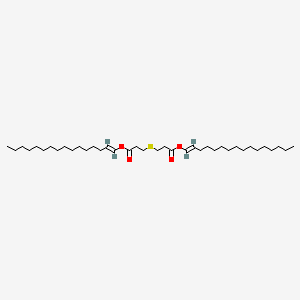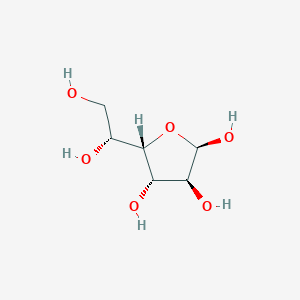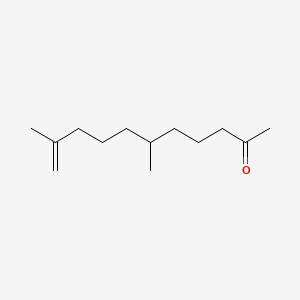
Isooctyl isotridecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl isotridecyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound, like other phthalates, is used in a variety of applications, including in the production of polyvinyl chloride (PVC) products, coatings, and other plastic materials .
Méthodes De Préparation
Isooctyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with isooctyl and isotridecyl alcohols. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production of this compound .
Analyse Des Réactions Chimiques
Isooctyl isotridecyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Isooctyl isotridecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various chemical processes and laboratory equipment.
Mécanisme D'action
The mechanism by which isooctyl isotridecyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormone levels and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways .
Comparaison Avec Des Composés Similaires
Isooctyl isotridecyl phthalate is similar to other phthalate esters, such as diisodecyl phthalate (DIDP) and diisononyl phthalate (DINP). These compounds share similar chemical structures and properties, including their use as plasticizers in PVC products. this compound is unique in its specific combination of isooctyl and isotridecyl alcohols, which can provide distinct physical and chemical properties compared to other phthalates .
Similar Compounds
- Diisodecyl phthalate (DIDP)
- Diisononyl phthalate (DINP)
- Dioctyl phthalate (DOP)
- Dibutyl phthalate (DBP)
- Diethylhexyl phthalate (DEHP)
Propriétés
Numéro CAS |
94979-21-2 |
|---|---|
Formule moléculaire |
C29H48O4 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1-O-(11-methyldodecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-24(2)18-12-9-7-5-6-8-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |
Clé InChI |
QFGMLZIZDZLELS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



